molecular formula C7H8N6O B1177705 2,4-diamino-8-methyl-7(8H)-pteridinone

2,4-diamino-8-methyl-7(8H)-pteridinone

Cat. No.: B1177705
M. Wt: 192.182
InChI Key: HGFSKKGNWPCQPZ-UHFFFAOYSA-N
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Description

2,4-Diamino-8-methyl-7(8H)-pteridinone is a pteridine derivative characterized by amino groups at positions 2 and 4, a methyl group at position 8, and a ketone at position 7 (Figure 1). This compound belongs to the pteridinone family, which shares structural similarities with purines and has been explored for applications in medicinal chemistry, particularly as kinase inhibitors and nucleoside analogs . Its methyl substituent at N8 enhances steric stability, while the amino groups contribute to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C7H8N6O

Molecular Weight

192.182

IUPAC Name

2,4-diamino-8-methylpteridin-7-one

InChI

InChI=1S/C7H8N6O/c1-13-3(14)2-10-4-5(8)11-7(9)12-6(4)13/h2H,1H3,(H4,8,9,11,12)

InChI Key

HGFSKKGNWPCQPZ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=NC2=C1N=C(N=C2N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Pteridinone Derivatives

2.4-Diamino-6-phenyl-7(8H)-pteridinone
  • Structure : Features a phenyl group at position 6 instead of a methyl group at position 7.
  • Properties : The phenyl group improves lipophilicity, enhancing solubility in organic solvents compared to the methyl-substituted analog. This modification was critical in nucleoside synthesis studies but reduced selectivity in kinase inhibition due to steric bulk .
  • Application : Investigated as a precursor for glycosylation in nucleoside analogs .
7-Amino-[1,2,4]triazolo[4,3-f]pteridinone Derivatives
  • Structure: Incorporates a triazole ring fused to the pteridinone core.
  • Activity : Demonstrated potent anti-proliferative effects against cancer cell lines (IC50 values ranging from 0.12–3.8 μM). The triazole moiety enhances binding to Polo-like kinase 1 (PLK1), a key target in oncology .
  • SAR : Substitutions at the terminal aniline ring (position B) significantly influence potency, with electron-withdrawing groups improving PLK1 affinity .

Stereochemical and Chiral Effects

(R)- and (S)-Dihydropteridinone Derivatives
  • Structure : Dihydro analogs with chiral centers at position 8.
  • Activity: (S)-pteridinones with small R1 groups (e.g., methyl) showed 5-fold higher potency against vaccinia-related kinase 1 (VRK1) than (R)-isomers. Larger substituents (e.g., propargyl) reduced this selectivity .
  • Key Finding : Absolute configuration critically impacts kinase inhibition, highlighting the importance of stereochemistry in drug design .

Functional Group Modifications

2,4-Dimethoxy-6-methyl-7(8H)-pteridinone
  • Structure: Methoxy groups replace amino groups at positions 2 and 4.
  • Impact: Methoxy substituents reduce hydrogen-bonding capacity but increase electron density, altering reactivity in redox reactions.
4-(Dimethylamino)-8-methyl-2-(methylthio)-7(8H)-pteridinone
  • Structure: Contains dimethylamino and methylthio groups.
  • Properties : The methylthio group enhances π-π stacking with hydrophobic kinase pockets, as observed in PLK1 inhibitors like BI2536 . UV/Vis studies confirmed distinct spectral profiles due to electronic effects of substituents .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Biological Target IC50/Activity Notes Reference
2,4-Diamino-8-methyl-7(8H)-pteridinone 2-NH2, 4-NH2, 8-CH3 194.19 PLK1, VRK1 N/A (Structural analog studies)
2,4-Diamino-6-phenyl-7(8H)-pteridinone 2-NH2, 4-NH2, 6-C6H5 254.25 Nucleoside synthesis Improved organic solubility
7-Amino-triazolo-pteridinone Triazole fusion, variable R ~290–330 PLK1 IC50: 0.12–3.8 μM
(S)-8-Methyl-dihydropteridinone Dihydro, 8-CH3 (S-configuration) ~210 VRK1 5× potency vs. (R)-isomer
2,4-Dimethoxy-6-methyl-7(8H)-pteridinone 2-OCH3, 4-OCH3, 6-CH3 222.20 N/A Limited activity

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